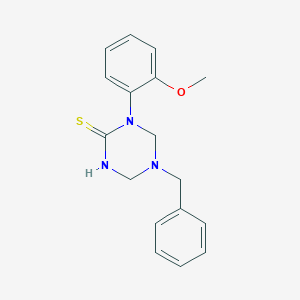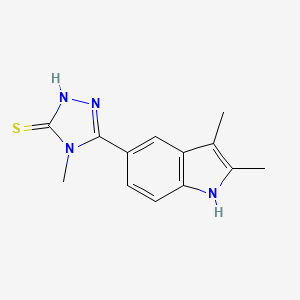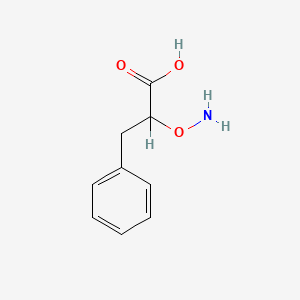
Tiliquinol
Descripción general
Descripción
Tiliquinol is a non-absorbed luminal agent with anti-amoebic properties. It is often used in conjunction with tibroquinol and is commonly employed in the study and investigation of amebic liver abscesses . This compound is an active component of Intetrix, a medicine prescribed to adults who suffer from amoebiasis, an infection caused by the parasite Entamoeba histolytica .
Aplicaciones Científicas De Investigación
Tiliquinol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quinoline derivatives.
Biology: Employed in the study of amoebic infections and the development of anti-amoebic drugs.
Medicine: Used in combination with other compounds to treat amoebiasis and other protozoal infections.
Mecanismo De Acción
Tiliquinol exerts its effects by targeting the parasite Entamoeba histolytica. It disrupts the parasite’s cellular processes, leading to its death. The exact molecular targets and pathways involved include the inhibition of essential enzymes and interference with the parasite’s DNA replication and repair mechanisms .
Similar Compounds:
Tilbroquinol: Another anti-amoebic agent often used in combination with this compound.
Chlorquinol: A related compound with similar anti-amoebic properties.
Diiodohydroxyquinoline: Used to treat amoebiasis and other protozoal infections.
Uniqueness of this compound: this compound is unique due to its non-absorbed nature, which allows it to act directly in the intestinal lumen without being absorbed into the bloodstream. This property makes it particularly effective in treating intestinal amoebiasis with minimal systemic side effects .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Tiliquinol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to exhibit amoebicidal action on trophozoites of Entamoeba histolytica . The compound interacts with enzymes involved in the metabolic pathways of these protozoa, disrupting their normal function and leading to cell death. This compound’s interaction with these enzymes is primarily inhibitory, preventing the protozoa from synthesizing essential biomolecules required for their survival.
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In protozoan cells, it disrupts cellular metabolism and inhibits cell division, leading to cell death . In bacterial cells, such as Vibrio cholerae, this compound interferes with cell wall synthesis and protein function, resulting in bacterial cell lysis . Additionally, this compound has been shown to influence cell signaling pathways and gene expression in these microorganisms, further contributing to its antimicrobial effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to chelate essential metal ions required for enzymatic reactions . By binding to these metal ions, this compound inhibits the activity of enzymes involved in DNA synthesis and other critical cellular processes. This chelation disrupts the normal function of these enzymes, leading to the inhibition of cell growth and replication. Furthermore, this compound has been observed to induce changes in gene expression, contributing to its antimicrobial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its efficacy may decrease with prolonged exposure to environmental factors such as light and temperature . Studies have shown that this compound can degrade over time, leading to a reduction in its antimicrobial activity. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound resulting in the development of resistance in some microorganisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively eliminates protozoan and bacterial infections without causing significant adverse effects . At higher doses, this compound has been associated with hepatotoxicity and other toxic effects . Threshold effects have been observed, with a clear dose-response relationship indicating increased efficacy at higher doses but also an increased risk of toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antimicrobial activity. The compound interacts with enzymes such as oxidoreductases and hydrolases, disrupting their normal function and leading to the accumulation of toxic metabolites . These interactions affect metabolic flux and metabolite levels, contributing to the antimicrobial effects of this compound. Additionally, this compound has been shown to interfere with the synthesis of essential biomolecules in microorganisms, further inhibiting their growth and survival .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and organelles, where it exerts its antimicrobial effects. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue binding, and membrane permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is directed to specific compartments within the cell, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is essential for this compound to interact with its target enzymes and exert its antimicrobial effects. The subcellular localization of this compound also influences its stability and activity, with certain compartments providing a more favorable environment for its function .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tiliquinol can be synthesized through a series of chemical reactions involving the quinoline moiety. The synthetic route typically involves the bromination of 5-methylquinolin-8-ol to produce 7-bromo-5-methylquinolin-8-ol . The reaction conditions often require the use of bromine as a reagent and a suitable solvent such as acetic acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the bromination of quinoline derivatives under controlled temperature and pressure conditions to achieve the desired product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to its corresponding quinone derivative.
Reduction: The compound can be reduced to its hydroquinone form under suitable conditions.
Substitution: this compound can participate in substitution reactions, particularly halogenation, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or iodine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various halogenated quinoline derivatives.
Propiedades
IUPAC Name |
5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGLMKJGQMQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046401 | |
| Record name | Tiliquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5541-67-3 | |
| Record name | 5-Methyl-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiliquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5541-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiliquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILIQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813OG1OGVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3-Chloro-phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-piperidin-3-ol](/img/structure/B1210556.png)
![1-Phenyl-4-[[1-(phenylmethyl)-5-tetrazolyl]-(3-pyridinyl)methyl]piperazine](/img/structure/B1210557.png)
![3-[2-(3-Phenoxypropyl)-5-tetrazolyl]pyridine](/img/structure/B1210560.png)
![2-{[(4-Bromophenyl)imino]methyl}-4,6-dichlorophenol](/img/structure/B1210562.png)
![3-Ethyl-5-methyl-4-oxo-6-thieno[2,3-d]pyrimidinecarboxylic acid](/img/structure/B1210563.png)

![(3-hydroxy-5,6,7,8-tetrahydro-4H-cyclohepta[d]imidazol-2-yl)-phenylmethanone](/img/structure/B1210565.png)
![(3-Methyl-1-phenyl-5-thieno[2,3-c]pyrazolyl)-(3-methyl-1-pyrazolyl)methanone](/img/structure/B1210566.png)


